molecular formula C17H20ClN3O2S B2560128 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one CAS No. 850937-62-1

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one

Cat. No.: B2560128
CAS No.: 850937-62-1
M. Wt: 365.88
InChI Key: NTDFLPMJDSFSDQ-UHFFFAOYSA-N
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Description

2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one is a complex organic compound that features a combination of oxadiazole, sulfanyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carbon disulfide and subsequent cyclization.

    Introduction of the 3-chlorophenyl group: This step involves the substitution reaction where the oxadiazole ring is functionalized with a 3-chlorophenyl group.

    Attachment of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Formation of the ethanone moiety: This involves the reaction of the intermediate with an appropriate acylating agent.

    Introduction of the 3,5-dimethylpiperidin-1-yl group: This final step involves the reaction of the intermediate with 3,5-dimethylpiperidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the carbonyl group, leading to the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic ring or the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

    Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It may be used as a probe or tool in biological studies to understand various biochemical pathways.

    Industrial Applications: The compound could be used in the synthesis of other complex molecules or as a catalyst in certain reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one
  • 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one

Uniqueness

The unique combination of the 3-chlorophenyl group with the oxadiazole and sulfanyl moieties distinguishes 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one from its analogs. This specific arrangement may confer unique biological activities or chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,5-dimethylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c1-11-6-12(2)9-21(8-11)15(22)10-24-17-20-19-16(23-17)13-4-3-5-14(18)7-13/h3-5,7,11-12H,6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDFLPMJDSFSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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